Lipophilicity (LogP) Differentiation: Enhanced Membrane Permeability vs. Isobutyl Analog
The cyclohexylmethyl N1-substituent substantially increases lipophilicity compared to an isobutyl analog. While 1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine has a predicted XLogP3 value of approximately 2.4-2.8 based on structurally related cyclohexylmethyl pyrazoles , the comparator 1-Isobutyl-5-methyl-1H-pyrazol-3-amine exhibits a computed XLogP3-AA of 1.6 [1]. This difference of approximately 0.8-1.2 log units indicates a 6- to 16-fold higher predicted lipophilicity for the target compound, which directly impacts passive membrane permeability and potential CNS penetration [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | ~2.4-2.8 (predicted from structurally related cyclohexylmethyl pyrazoles) |
| Comparator Or Baseline | 1-Isobutyl-5-methyl-1H-pyrazol-3-amine: XLogP3-AA = 1.6 |
| Quantified Difference | Δ XLogP3 ≈ 0.8-1.2 (6- to 16-fold higher lipophilicity) |
| Conditions | Predicted computational values from PubChem and ChemSrc databases |
Why This Matters
Higher lipophilicity enhances blood-brain barrier penetration potential, making this compound more suitable for CNS target programs compared to less lipophilic N1-alkyl analogs.
- [1] PubChem. 1-Isobutyl-5-methyl-1H-pyrazol-3-amine. CID 19619853. Computed Properties: XLogP3-AA = 1.6. Accessed April 2026. View Source
- [2] ChemBase. 3-(cyclohexylmethyl)-1H-pyrazol-5-amine. Hydrophobicity (logP) = 2.783. Accessed April 2026. View Source
